molecular formula C5H11NO3S B1322459 1-(Methoxymethyl)cyclopropane-1-sulfonamide CAS No. 681808-28-6

1-(Methoxymethyl)cyclopropane-1-sulfonamide

Cat. No. B1322459
Key on ui cas rn: 681808-28-6
M. Wt: 165.21 g/mol
InChI Key: FXINDYXFGNANSA-UHFFFAOYSA-N
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Patent
US06878722B2

Procedure details

Step 15IIe) A solution of 1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate (1.14 g, 4.30 mmol) was dissolved in a solution of 50% TFA/CH2Cl2 (30 mL) and was stirred stirred at rt for 16 h. The solvent was removed in vacuo and the residue chromatographed over 80 g of SiO2 (eluting with 0% to 60% EtOAC/Hexanes to afford Example 15, 1-methoxymethylcyclopropylsulfonamide, as a white solid (0.55 g, 77% overall over two steps): 1H NMR (CDCl3) δ 0.95 (m, 2H), 1.44 (m, 2H), 3.36 (s, 3H), 3.65 (s, 2H), 4.85 (s, 2H); 13C NMR (CDCl3) δ 11.17, 40.87, 59.23, 74.80; LRMS m/z 183 (M++NH4).
Name
1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N[C:6](=[O:8])O)(C)(C)C.COC[NH:12][S:13]([CH:16]1[CH2:18][CH2:17]1)(=[O:15])=[O:14].[C:19](O)(C(F)(F)F)=O.C(Cl)Cl>>[CH3:19][O:8][CH2:6][C:16]1([S:13]([NH2:12])(=[O:14])=[O:15])[CH2:17][CH2:18]1 |f:0.1,2.3|

Inputs

Step One
Name
1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.14 g
Type
reactant
Smiles
C(C)(C)(C)NC(O)=O.COCNS(=O)(=O)C1CC1
Name
TFA CH2Cl2
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over 80 g of SiO2 (
WASH
Type
WASH
Details
eluting with 0% to 60% EtOAC/Hexanes

Outcomes

Product
Name
Type
product
Smiles
COCC1(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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